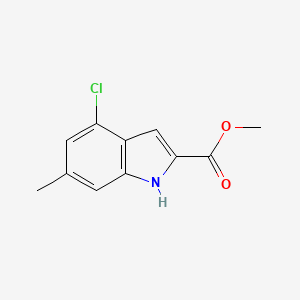
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is a chemical compound with the CAS Number: 148749-58-0. It has a molecular weight of 217.35 . The compound is pale-yellow to yellow-brown solid in its physical form .
Synthesis Analysis
A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .Molecular Structure Analysis
The InChI code for the compound is1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 . Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 217.35 .The safety information and MSDS can be found at the provided link .
Applications De Recherche Scientifique
TMAC is widely used in scientific research applications for its unique properties and versatile applications. It is an important reagent in the synthesis of organic compounds, including pharmaceuticals and drugs, and has been used in the development of novel drugs and other pharmaceuticals. TMAC is also used in chromatography, spectroscopy, and other analytical techniques, as well as in biochemical and physiological studies. Additionally, TMAC can be used as a catalyst in the synthesis of organic compounds, and as a source of protons in acid-base reactions.
Mécanisme D'action
Target of Action
Similar compounds have been found to have affinity forretinoic acid receptors (RAR) α, β, and γ , which are nuclear transcription factors.
Mode of Action
Compounds with similar structures have been found to produce ligand-activated transcription of genes that possess retinoic acid responsive elements . This suggests that (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride may interact with its targets to modulate gene expression.
Biochemical Pathways
Compounds that target retinoic acid receptors are known to play a crucial role in the metabolism of plants and living organisms . They are involved in various biochemical pathways, including those related to organic, bioorganic, coordination, and polymer chemistry .
Pharmacokinetics
For instance, a similar compound, TTNPB, is soluble in CHCL3/MeOH (1/1) at 9.80 - 10.20 mg/ml, and also soluble at 10 mM in ethanol and at 25 mM in DMSO .
Result of Action
Compounds that act as retinoic acid receptor agonists are known to inhibit free radical processes and can act as photoactive components of initiating systems .
Avantages Et Limitations Des Expériences En Laboratoire
TMAC has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, TMAC is a relatively non-toxic reagent and is stable at room temperature. The main limitation of TMAC is that it is a volatile compound, which can make it difficult to work with in some experiments.
Orientations Futures
The use of TMAC in laboratory experiments is likely to continue to grow, as it is a versatile reagent with many applications. TMAC could be further explored in the synthesis of organic compounds and in the development of novel drugs and other pharmaceuticals. Additionally, TMAC could be used to study the effects of drugs on the human body, as well as to study the effects of different drugs on different diseases. Furthermore, TMAC could be used to study the effects of drugs on the brain, as well as to study the effects of different drugs on different parts of the body. Finally, TMAC could be used in chromatography, spectroscopy, and other analytical techniques.
Méthodes De Synthèse
TMAC can be synthesized by the reaction of tetramethylammonium hydroxide with hydrochloric acid. This reaction produces a white crystalline solid at room temperature. The reaction is exothermic and is typically carried out at a temperature of between 20-50°C. The reaction is complete when all the hydrochloric acid is consumed and the product is isolated by filtration.
Propriétés
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14;/h5-6,9H,7-8,10,16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHDUNZHKRZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)

![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)


![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)



